Conformational Landscape of 1,2,3,5-Tetramethylcyclohexane: An In-Depth Technical Guide
Conformational Landscape of 1,2,3,5-Tetramethylcyclohexane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the conformational analysis of 1,2,3,5-tetramethylcyclohexane. Understanding the three-dimensional structure and relative energies of the stereoisomers and their conformers is paramount in fields such as medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This document outlines the stereochemical possibilities for 1,2,3,5-tetramethylcyclohexane, analyzes the conformational preferences of the most stable stereoisomer, and provides detailed experimental and computational methodologies for such analyses.
Stereoisomerism and Conformational Possibilities
1,2,3,5-tetramethylcyclohexane possesses four chiral centers (C1, C2, C3, and C5), leading to a theoretical maximum of 2^4 = 16 stereoisomers. These stereoisomers exist as pairs of enantiomers and meso compounds. The relative stability of these isomers is determined by the steric interactions of the four methyl groups in the most stable chair conformations. The most stable stereoisomer will be the one that can adopt a chair conformation with the maximum number of methyl groups in the more spacious equatorial positions, thereby minimizing destabilizing 1,3-diaxial interactions.
For the purpose of this guide, we will focus on the most stable stereoisomer, which is anticipated to be the one that can adopt a conformation with all four methyl groups in equatorial positions. However, due to the substitution pattern, achieving a conformation with all four methyl groups equatorial is not possible. The most stable arrangement will therefore be the one that minimizes the number of axial methyl groups. The cis,trans,cis-1,2,3,5-tetramethylcyclohexane is a likely candidate for high stability, which can exist in two interconverting chair conformations.
Quantitative Conformational Analysis
The relative stability of different chair conformations is determined by the extent of steric strain. The primary sources of strain in substituted cyclohexanes are 1,3-diaxial interactions and gauche butane (B89635) interactions. The energetic cost of placing a methyl group in an axial position, which results in two 1,3-diaxial interactions with axial hydrogens, is approximately 1.7 kcal/mol. This is often referred to as the "A-value" for a methyl group. Gauche interactions between adjacent equatorial methyl groups also contribute to the overall strain energy, with a value of approximately 0.9 kcal/mol for a methyl-methyl gauche interaction.
Due to the lack of specific experimental data for 1,2,3,5-tetramethylcyclohexane in the reviewed literature, the following table presents a hypothetical quantitative analysis for a plausible stereoisomer, demonstrating the principles of conformational energy calculation. We will consider the cis,trans,cis-1,2,3,5-tetramethylcyclohexane isomer.
| Conformer | Axial Methyl Groups | Equatorial Methyl Groups | 1,3-Diaxial CH3-H Interactions | Gauche CH3-CH3 Interactions | Estimated Strain Energy (kcal/mol) | Relative Population at 298 K (%) |
| Conformer A | C1, C3 | C2, C5 | 4 | 2 | (4 * 0.85) + (2 * 0.9) = 5.2 | ~1 |
| Conformer B | C2, C5 | C1, C3 | 4 | 2 | (4 * 0.85) + (2 * 0.9) = 5.2 | ~99 |
Note: This table is illustrative. The actual strain energies and population distributions would need to be determined experimentally or through high-level computational modeling. The number of interactions depends on the specific stereoisomer.
Experimental Protocols
The determination of conformational equilibria and the energetic barriers to ring inversion in substituted cyclohexanes is primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy, particularly at variable temperatures.
Low-Temperature NMR Spectroscopy
Objective: To slow the rate of chair-chair interconversion to an extent that signals for individual conformers can be resolved and quantified.
Methodology:
-
Sample Preparation: A solution of the purified 1,2,3,5-tetramethylcyclohexane isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl3, or deuterated methanol, CD3OD).
-
Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, rapid ring flipping leads to a time-averaged spectrum where the chemical shifts and coupling constants represent a weighted average of the contributing conformers.
-
Variable-Temperature NMR: The temperature of the NMR probe is gradually lowered. ¹H NMR spectra are acquired at several temperature increments.
-
Coalescence Temperature: As the temperature decreases, the rate of ring inversion slows. The sharp, averaged signals will broaden, and eventually, the signals for the individual axial and equatorial protons of the two conformers will decoalesce into separate sets of peaks. The temperature at which this merging of signals occurs is the coalescence temperature.
-
Low-Temperature Spectra: At temperatures well below coalescence, distinct spectra for each conformer can be observed.
-
Integration and Population Analysis: The relative populations of the two conformers are determined by integrating the signals corresponding to each conformer. The equilibrium constant (K_eq) is the ratio of the major conformer to the minor conformer.
-
Calculation of Gibbs Free Energy Difference (ΔG°): The difference in Gibbs free energy between the two conformers can be calculated from the equilibrium constant using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[1]
Nuclear Overhauser Effect (NOE) Spectroscopy
Objective: To determine the spatial proximity of protons, which can help in assigning the stereochemistry and confirming the axial or equatorial orientation of substituents.
Methodology:
-
Sample Preparation: A degassed solution of the sample is prepared in a deuterated solvent.
-
2D NOESY/ROESY Acquisition: A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is performed.
-
Data Analysis: Cross-peaks in the 2D spectrum indicate protons that are close in space (typically < 5 Å). For example, an NOE between an axial methyl group and other axial protons on the same face of the ring would provide strong evidence for its axial orientation.
Computational Chemistry Workflow
Computational modeling provides a powerful tool for predicting the structures and relative energies of different conformers.
Methodology:
-
Structure Building: The 3D structures of the different stereoisomers of 1,2,3,5-tetramethylcyclohexane are built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed for each stereoisomer to identify all low-energy chair and boat conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. These calculations also provide thermal corrections to the electronic energies.
-
Energy Calculation: The relative Gibbs free energies of the conformers are calculated from the sum of the electronic energies and the thermal corrections.
-
Transition State Search: To determine the energy barrier for ring inversion, a transition state search can be performed between the two chair conformers of a given stereoisomer. The transition state is characterized by a single imaginary frequency.
Visualizations
The following diagrams illustrate key concepts in the conformational analysis of 1,2,3,5-tetramethylcyclohexane.
